6-(Piperidin-3-yl)pyridine-2-carboxamide
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Overview
Description
6-(Piperidin-3-yl)pyridine-2-carboxamide is a heterocyclic compound that features a piperidine ring attached to a pyridine ring through a carboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-3-yl)pyridine-2-carboxamide typically involves the reaction of 3-piperidinylamine with 2-pyridinecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenating agents, nucleophiles, and bases are often employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Piperidin-3-yl)pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Piperidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar pharmacological activities.
Pyridine derivatives: Compounds such as nicotinamide and isoniazid are structurally related and have diverse biological activities
Uniqueness: 6-(Piperidin-3-yl)pyridine-2-carboxamide is unique due to its specific combination of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-piperidin-3-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWRTPAEGUCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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